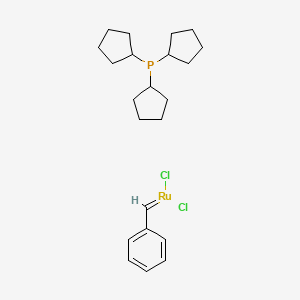

Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and benzylidene chloride under an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is primarily involved in metathesis reactions, including:

- Ring-Opening Metathesis Polymerization (ROMP)

- Ring-Closing Metathesis (RCM)

- Cross Metathesis (CM)

- Acyclic Diene Metathesis Polymerization (ADMET)

Common Reagents and Conditions: The compound is used in the presence of olefins under inert conditions, typically in solvents like dichloromethane or toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .

Major Products Formed: The major products of these reactions are various types of polymers and cyclic olefins, which are valuable in the synthesis of complex organic molecules and materials .

Applications De Recherche Scientifique

Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has a wide range of applications in scientific research:

- Chemistry : Used extensively in organic synthesis for the formation of carbon-carbon double bonds.

- Biology : Employed in the synthesis of biologically active molecules and natural products.

- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.

- Industry : Applied in the production of polymers, resins, and advanced materials .

Mécanisme D'action

The mechanism by which Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are the olefinic bonds, and the pathway involves a series of coordination and dissociation steps that are highly specific to the catalyst’s structure .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride

- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)

- Grubbs Catalyst® 1st Generation

- Grubbs Catalyst® M1a (C823)

Uniqueness: Compared to similar compounds, Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity, making it a preferred choice for many metathesis reactions .

Propriétés

IUPAC Name |

benzylidene(dichloro)ruthenium;tricyclopentylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBPJUBFYADWOR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33Cl2PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704857 |

Source

|

| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172228-29-4 |

Source

|

| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.